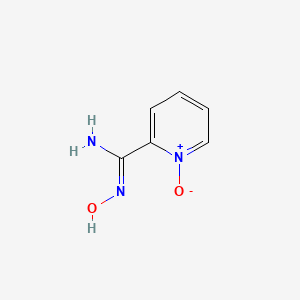

Pyridylamidoxime-1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-6(8-10)5-3-1-2-4-9(5)11/h1-4,10H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRUGGRWJFSFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)C(=NO)N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=[N+](C(=C1)/C(=N/O)/N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65370-37-8 | |

| Record name | Picolinamidoxime, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065370378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Significance of Pyridylamidoxime-1-oxide

Abstract: This technical guide provides an in-depth analysis of the chemical structure of Pyridylamidoxime-1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. We will dissect its core components—the pyridine N-oxide ring and the amidoxime functional group—to understand their influence on the molecule's properties and reactivity. This document explores the compound's chemical identity, positional isomerism, a plausible synthetic pathway, and its potential applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a multifaceted molecule that merges the distinct chemical characteristics of a pyridine N-oxide with an amidoxime moiety. The pyridine N-oxide core provides a unique electronic profile compared to its parent pyridine, influencing its basicity, dipole moment, and reactivity in electrophilic substitution.[1][2] The amidoxime group (>C(NH2)=NOH) is a versatile functional group, often used as a bioisostere for carboxylic acids and recognized for its ability to coordinate with metal ions and act as a nitric oxide (NO) donor in vivo.[3][4] The combination of these two functionalities in a single scaffold creates a platform for developing novel therapeutic agents and specialized chemical ligands.

The precise arrangement of the amidoxime group on the pyridine ring gives rise to positional isomers (2-, 3-, or 4-pyridyl), each with distinct chemical and physical properties. This guide will primarily focus on the 2- and 3-pyridyl isomers, for which clear identification data is available, while acknowledging the broader class of compounds.

Core Chemical Identity

For clarity, the chemical identifiers for two specific isomers of this compound are summarized below. The nomenclature can vary, but the structures are unambiguous.

| Identifier | 2-Pyridylamidoxime-1-oxide | 3-Pyridylamidoxime-1-oxide |

| IUPAC Name | N'-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide[5] | N-hydroxy-1-oxy-nicotinamidine[6] |

| CAS Number | 65370-37-8[5] | 92757-16-9[6] |

| Molecular Formula | C6H7N3O2[5] | C6H7N3O2[6] |

| Molecular Weight | 153.14 g/mol [6] | 153.14 g/mol [6] |

| Canonical SMILES | N/C(=N\O)C1=CC=CC=[N+]1[O-][5] | C1=CC(=CN(=O)C=C1)C(=NO)N |

| InChI | InChI=1S/C6H7N3O2/c7-6(9-11)5-3-1-2-4-8(5)10/h1-4,11H,(H2,7,9) | InChI=1S/C6H7N3O2/c7-6(9-11)5-2-1-3-8(10)4-5/h1-4,11H,(H2,7,9) |

Elucidation of the Chemical Structure

The structure of this compound is best understood by examining its constituent parts.

Functional Group Analysis

-

Pyridine N-oxide Ring : The oxidation of the nitrogen atom in the pyridine ring to form an N-oxide is a critical structural feature.[2] This modification reduces the basicity of the ring nitrogen and introduces a significant dipole moment.[2] The N-oxide group acts as an internal Lewis base, and the oxygen can participate in hydrogen bonding. Electronically, the N-oxide group is electron-donating through resonance but electron-withdrawing inductively, which alters the reactivity of the ring carbons towards substitution.[2]

-

Amidoxime Moiety : The amidoxime group, -C(NH2)=NOH, is characterized by a carbon double-bonded to a hydroxylamine nitrogen and single-bonded to an amino group. This functional group is known to exist in Z and E isomeric forms, with the Z-isomer generally being more stable.[4] It is a key pharmacophore due to its ability to chelate metal ions and its potential to release nitric oxide (NO) under physiological conditions, a property relevant for cardiovascular applications.[4]

Visualizing the Core Structure

The following diagram illustrates the fundamental connectivity of the functional groups within a generic this compound molecule.

Caption: Logical relationship of functional groups in this compound.

Synthesis and Reactivity Insights

Plausible Synthetic Pathway

While specific, optimized protocols for every isomer may vary, a general and chemically sound approach for the synthesis of this compound can be proposed based on established organic chemistry principles. The causality behind this experimental design is to build the molecule sequentially, starting from a commercially available precursor.

Workflow: Two-Step Synthesis from Cyanopyridine

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

-

Step 1: Oxidation of Cyanopyridine.

-

Rationale: The pyridine nitrogen is first oxidized to prevent potential side reactions at this site in the subsequent step. Peroxy acids are standard reagents for this transformation.[2]

-

Procedure: Dissolve the starting cyanopyridine isomer in a suitable solvent like dichloromethane. Cool the solution in an ice bath. Add a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) portion-wise while monitoring the temperature. Stir the reaction until completion (monitored by TLC). Work up the reaction by washing with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by extraction and purification to yield the cyanopyridine-1-oxide intermediate.

-

-

Step 2: Conversion of Nitrile to Amidoxime.

-

Rationale: The nitrile group is readily converted to an amidoxime by reaction with hydroxylamine. This is a common and efficient method for amidoxime synthesis.[4]

-

Procedure: Dissolve the cyanopyridine-1-oxide from Step 1 in a protic solvent like ethanol. Add an aqueous solution of hydroxylamine (often generated in situ from hydroxylamine hydrochloride and a base like sodium carbonate). Heat the mixture under reflux for several hours until the starting material is consumed. Cool the reaction mixture, and purify the resulting this compound product, typically by recrystallization or column chromatography.

-

This protocol represents a self-validating system, as each step is a well-documented and high-yielding class of reaction in organic synthesis.

Applications in Research and Development

The unique chemical structure of this compound makes it a valuable building block in several scientific fields.

-

Pharmaceutical Development: Amidoximes are recognized prodrugs for amidines and are explored for various therapeutic activities.[3] The 3-pyridyl isomer, N-hydroxy-1-oxy-nicotinamidine, is noted as an intermediate in the synthesis of Arimoclomol, a drug candidate investigated for treating insulin resistance.[6] The N-oxide moiety can improve pharmacokinetic properties like solubility and membrane permeability.

-

Coordination Chemistry: Both the N-oxide oxygen and the nitrogen atoms of the amidoxime group can act as ligands, making these molecules excellent candidates for forming stable coordination complexes with various metal ions.[3] These complexes have applications in catalysis and materials science.

-

Heterocyclic Synthesis: As a functionalized heterocycle, it serves as a versatile precursor for constructing more complex molecular architectures, particularly in the synthesis of 1,2,4-oxadiazole rings, which are common motifs in biologically active compounds.[7]

Conclusion

The chemical structure of this compound is a deliberate integration of two powerful chemical moieties. The pyridine N-oxide ring provides electronic modulation and favorable physicochemical properties, while the amidoxime group offers versatile reactivity and significant potential as a pharmacophore. Understanding this structure, its isomers, and its synthesis is crucial for leveraging its full potential in drug discovery, advanced materials, and synthetic chemistry. This guide provides a foundational framework for professionals seeking to explore and utilize this promising class of compounds.

References

-

3 Pyridylamidoxime. mzCloud. [Link]

-

The Role of 4-Pyridylamidoxime in Modern Chemical Synthesis. Acme Bioscience. [Link]

-

Pyridine-3-carboxamidoxime. PubChem, National Center for Biotechnology Information. [Link]

-

4-Pyridinealdoxime. PubChem, National Center for Biotechnology Information. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

pyridine 1-oxide. ChemSynthesis. [Link]

-

Picolinamidoxime. PubChem, National Center for Biotechnology Information. [Link]

-

Pyridine Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. [Link]

-

Pyridine N-Oxide. PubChem, National Center for Biotechnology Information. [Link]

-

Pyridine, 1-oxide. NIST WebBook, National Institute of Standards and Technology. [Link]

-

Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Center for Biotechnology Information. [Link]

-

Pyridine-N-oxide. Wikipedia. [Link]

-

Synthesis of Some novel Azomethine Oxide Derived from Aromatic Oximes and their Anti-microbial Studies. Journal of Applied Science and Technology Trends. [Link]

-

One-Pot Synthesis of Dioxime Oxalates. MDPI. [Link]

Sources

- 1. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 3-Pyridinecarboximidamide,N-hydroxy-,1-oxide(9CI) , 0.97 , 92757-16-9 - CookeChem [cookechem.com]

- 7. nbinno.com [nbinno.com]

Synthesis Pathways for Novel Pyridylamidoxime-1-oxide Derivatives: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridylamidoxime-1-oxide derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the N-oxide moiety and the potent metal-chelating and hydrogen-bonding capabilities of the amidoxime group. This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable scaffolds. We will explore two principal pathways: (A) N-oxidation of a precursor pyridylnitrile followed by amidoxime formation, and (B) initial synthesis of the pyridylamidoxime followed by N-oxidation of the heterocyclic ring. This document delves into the mechanistic underpinnings of these transformations, provides detailed experimental protocols, and discusses the rationale behind key procedural choices to empower researchers in the design and execution of novel synthetic routes.

Introduction: The Strategic Importance of the this compound Scaffold

The pyridine N-oxide functional group is more than a simple derivative of pyridine; it fundamentally alters the electronic landscape of the aromatic ring. The N-oxide oxygen atom acts as a strong electron-donating group through resonance, while the positively charged nitrogen exerts an inductive electron-withdrawing effect. This dual nature enhances the reactivity of the pyridine ring, particularly at the 2- and 4-positions, towards both nucleophilic and electrophilic attack, making it a versatile intermediate in synthetic chemistry[1][2].

Simultaneously, the amidoxime moiety (-C(NH₂)=NOH) is a critical functional group in drug discovery. It is often employed as a bioisostere for carboxylic acids and is renowned for its ability to act as a nitric oxide (NO) donor, a crucial signaling molecule in various physiological processes[3][4]. The combination of these two functionalities into a single scaffold yields molecules with intriguing properties for applications ranging from enzyme inhibition to the development of novel therapeutics.

This guide will provide the foundational knowledge required to synthesize these target molecules, focusing on practical, reproducible, and mechanistically sound methodologies.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound derivatives can be logically approached via two primary retrosynthetic disconnections. The choice between these pathways often depends on the stability of intermediates and the compatibility of functional groups present on the pyridine ring.

Figure 1: High-level overview of the two primary synthetic pathways to access the target scaffold.

Pathway A: N-Oxidation Followed by Amidoxime Formation

This strategy involves the initial oxidation of a readily available substituted pyridylnitrile to its corresponding N-oxide. This intermediate is then converted to the final product by reaction with hydroxylamine.

Step 1: N-Oxidation of Pyridylnitriles

The oxidation of the pyridine nitrogen is a robust and high-yielding reaction. The choice of oxidant is critical and is often dictated by the sensitivity of other functional groups on the ring.

-

Mechanism Rationale: Common oxidants like hydrogen peroxide (H₂O₂) in glacial acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) are employed. In the H₂O₂/AcOH system, peracetic acid is formed in situ, which acts as the oxygen donor. The pyridine nitrogen, being a nucleophile, attacks the electrophilic oxygen of the peroxy acid.

Figure 2: Simplified mechanism of pyridine N-oxidation using a peroxy acid.

-

Expert Insight: The N-oxide group significantly activates the 2- and 4-positions of the pyridine ring to nucleophilic attack[1]. This is a crucial consideration. If the starting nitrile is at the 3- or 4-position, this pathway is generally straightforward. However, if the nitrile is at the 2-position, careful control of reaction conditions during the subsequent amidoxime formation is necessary to avoid unwanted side reactions.

Step 2: Conversion of Nitrile-N-oxide to Amidoxime-N-oxide

This is the cornerstone reaction for amidoxime synthesis. It involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.

-

Reagent Choice: The reaction is most commonly performed using hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base, or with an aqueous solution of free hydroxylamine[3][5].

-

Hydroxylamine Hydrochloride: A base such as triethylamine (TEA), sodium carbonate (Na₂CO₃), or potassium carbonate (K₂CO₃) is required to liberate the free hydroxylamine nucleophile from its salt[3][4]. The choice of base can influence reaction rates and substrate compatibility.

-

Aqueous Hydroxylamine: Using a pre-prepared aqueous solution of hydroxylamine can be more direct, often requiring shorter reaction times and proceeding without an added base[3][5].

-

-

Causality in Protocol: The reaction is typically conducted in a protic solvent like ethanol or methanol, which helps to solvate the reagents and facilitate proton transfer steps in the mechanism. Heating under reflux is common to decrease the reaction time, although some reactive nitriles can proceed at room temperature[3].

Pathway B: Amidoxime Formation Followed by N-Oxidation

In this alternative approach, the pyridylamidoxime is synthesized first, followed by the oxidation of the pyridine nitrogen.

Step 1: Synthesis of Pyridylamidoxime

The conversion of the starting pyridylnitrile to the corresponding pyridylamidoxime follows the same principles described in Pathway A, Step 2.

-

Trustworthiness of Protocol: This initial step is generally high-yielding and well-established in the literature, forming a reliable foundation for the subsequent oxidation[3][6]. A key advantage is that the electronics of the pyridine ring are unaltered, which can be beneficial for substrates that are sensitive to the activating effects of an N-oxide group.

Step 2: N-Oxidation of Pyridylamidoxime

The final step involves the selective oxidation of the pyridine nitrogen without affecting the amidoxime functionality.

-

Experimental Considerations: The amidoxime group itself contains nucleophilic nitrogen atoms and an oxidizable N-OH bond. Therefore, reaction conditions must be chosen carefully to ensure chemoselectivity. Milder oxidation conditions, such as using m-CPBA at controlled temperatures or specialized catalytic systems (e.g., methyltrioxorhenium/H₂O₂) may be preferable to harsher methods like H₂O₂ in hot acetic acid[7]. The success of this step is highly substrate-dependent, and preliminary small-scale trials are recommended to establish optimal conditions.

Detailed Experimental Protocols

The following protocols are generalized procedures that serve as a starting point. Researchers must adapt them based on the specific properties of their substrates.

Protocol 1: Synthesis of 2-Cyano-pyridine-1-oxide (Intermediate A)

This protocol details the N-oxidation of 2-cyanopyridine, a common starting material.

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-cyanopyridine (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).

-

Oxidant Addition: To the stirring solution, add 30% aqueous hydrogen peroxide (1.5-2.0 eq) dropwise. The addition should be slow to control the initial exotherm.

-

Reaction: Heat the mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate. Caution: CO₂ evolution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Synthesis of this compound from a Nitrile-N-oxide

This protocol describes the conversion of an N-oxide nitrile intermediate to the final product.

Figure 3: Step-by-step workflow for the synthesis of the target compound from its nitrile-N-oxide precursor.

-

Reagent Setup: To a solution of the pyridylnitrile-1-oxide (1.0 eq) in ethanol (10-20 mL per gram), add hydroxylamine hydrochloride (1.5-2.0 eq)[8].

-

Base Addition: Add triethylamine (2.5 eq) or an equivalent amount of another suitable base to the mixture[8].

-

Reaction: Heat the reaction mixture to reflux and stir for 6-18 hours. The progress should be monitored by TLC or LC-MS until the starting material is consumed.

-

Workup: Allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.

Data Summary: Representative Syntheses

The following table summarizes typical results for the synthesis of the parent N'-Hydroxypyridine-2-carboximidamide, illustrating the efficiency of the described methods.

| Derivative | Starting Material | Pathway | Key Reagents | Reaction Time (h) | Yield (%) | Reference |

| Pyridine-2-amidoxime-1-oxide | 2-Cyanopyridine | A | 1. H₂O₂/AcOH2. NH₂OH·HCl/TEA | 4 (Oxidation)12 (Amidoxime) | >80% (Overall) | [8] |

| Benzamidoxime | Benzonitrile | N/A | NH₂OH·HCl/Na₂CO₃ | "Several hours" | Up to 98% | [3] |

| Various Amidoximes | Various Nitriles | N/A | Aq. NH₂OH | Shorter than HCl salt | High | [3][5] |

Conclusion and Future Outlook

The synthesis of this compound derivatives is readily achievable through well-established, two-step synthetic sequences. The choice between an "N-oxidation first" or "amidoxime formation first" strategy provides flexibility for accommodating various substitution patterns and functional group tolerances. The protocols outlined in this guide, grounded in fundamental mechanistic principles, offer a reliable framework for accessing these compounds. Future research may focus on developing one-pot procedures, exploring novel catalytic systems for more efficient N-oxidation, and expanding the substrate scope to create diverse libraries for biological screening and materials science applications.

References

-

Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Institutes of Health (NIH). [Link]

-

An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Amidoxime syntheses using hydroxylamine. ResearchGate. [Link]

- Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.

- Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.

-

Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [Link]

-

PYRIDINE-1-OXIDES. I. SYNTHESIS OF SOME NICOTINIC ACID DERIVATIVES1. Journal of Organic Chemistry. [Link]

-

Pyridine Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. [Link]

-

Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

-

Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. [Link]

-

N'-Hydroxypyridine-2-carboximidamide. ResearchGate. [Link]

- Preparation method of 2-hydroxypyridine-N-oxide.

-

Synthesis and Structures of the Novel Pyridoxal Oxime Derivatives. ResearchGate. [Link]

-

Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. National Institutes of Health (NIH). [Link]

-

Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]

-

Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]

- 6. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyridylamidoxime-1-oxide Isomers: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridylamidoxime-1-oxides are a unique class of heterocyclic compounds that merge the structural features of a pyridine N-oxide with an amidoxime moiety. This combination imparts a distinct electronic and conformational profile, making them intriguing candidates for investigation in medicinal chemistry and drug development. The N-oxide group can enhance solubility, modulate basicity, and influence metabolic stability, while the amidoxime functional group is a well-known bioisostere for carboxylic acids and a nitric oxide (NO) donor.[1] This guide provides a comprehensive overview of the known isomers of Pyridylamidoxime-1-oxide, focusing on their chemical properties, synthesis, and potential therapeutic applications.

Isomers of this compound

The position of the amidoxime group on the pyridine ring gives rise to three constitutional isomers: 2-Pyridylamidoxime-1-oxide, 3-Pyridylamidoxime-1-oxide, and 4-Pyridylamidoxime-1-oxide. Each isomer possesses a unique set of properties and potential applications.

3-Pyridylamidoxime-1-oxide: A Key Intermediate in Arimoclomol Synthesis

The most well-documented of the three isomers is 3-Pyridylamidoxime-1-oxide, largely due to its role as a key intermediate in the synthesis of the drug Arimoclomol.[2] Arimoclomol is a heat shock protein co-inducer that was investigated for the treatment of various neurodegenerative diseases.[3]

CAS Number and Chemical Properties

The definitive CAS number for 3-Pyridinecarboximidamide, N-hydroxy-, 1-oxide is 92757-16-9 .[2] A summary of its known chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| Appearance | White solid | [2] |

| Boiling Point | 424.9 ± 37.0 °C (Predicted) | [1] |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 12.61 ± 0.50 (Predicted) | [1] |

| Solubility | Soluble in DMSO | [1] |

2-Pyridylamidoxime-1-oxide

Information on 2-Pyridylamidoxime-1-oxide is less prevalent in peer-reviewed literature, with its CAS number primarily listed by commercial suppliers.

CAS Number and Chemical Properties

A commonly cited CAS number for 2-Pyridylamidoxime-1-oxide is 65370-37-8 .[4][5]

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | [4] |

| Molecular Weight | 153.14 g/mol | [4] |

| Synonyms | N-HYDROXY-1-OXY-PYRIDINE-2-CARBOXAMIDINE, Picolinamidoxime, 1-oxide | [4] |

4-Pyridylamidoxime-1-oxide

Similar to the 2-isomer, the dedicated scientific literature on 4-Pyridylamidoxime-1-oxide is limited. However, its crystal structure has been reported, providing valuable structural information.[6]

CAS Number and Chemical Properties

The CAS number for N-Hydroxy-1-oxy-isonicotinamidine, or 4-Pyridylamidoxime-1-oxide, is listed as 66168-50-1 by some chemical suppliers.[7]

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | [6] |

| Molecular Weight | 153.14 g/mol | [6] |

| Systematic Name | (Z)-4-(N′-hydroxycarbamimidoyl)pyridine N-oxide | [6] |

| Appearance | Clear crystals | [6] |

Synthesis of Pyridylamidoxime-1-oxides

The synthesis of Pyridylamidoxime-1-oxides typically involves a two-step process: N-oxidation of the corresponding cyanopyridine followed by the conversion of the nitrile group to an amidoxime.

General Synthetic Workflow

Caption: General synthetic workflow for Pyridylamidoxime-1-oxides.

Experimental Protocol: Synthesis of 3-Pyridylamidoxime-1-oxide

The synthesis of 3-Pyridylamidoxime-1-oxide is a crucial step in the production of Arimoclomol. The following protocol is a representative example based on literature procedures for analogous transformations.

Step 1: N-Oxidation of 3-Cyanopyridine

-

To a solution of 3-cyanopyridine in a suitable solvent (e.g., glacial acetic acid), add an oxidizing agent such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) portion-wise while maintaining the temperature.[8]

-

Stir the reaction mixture at an elevated temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-cyanopyridine-N-oxide.

Step 2: Conversion to 3-Pyridylamidoxime-1-oxide

-

Dissolve 3-cyanopyridine-N-oxide in a suitable solvent such as ethanol.

-

Add a solution of hydroxylamine (prepared from hydroxylamine hydrochloride and a base like sodium bicarbonate or triethylamine) to the reaction mixture.[9]

-

Stir the reaction at room temperature or with gentle heating for several hours until the nitrile is consumed (monitored by TLC or IR spectroscopy).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 3-Pyridylamidoxime-1-oxide.

Potential Applications in Drug Development

The unique structural features of Pyridylamidoxime-1-oxides suggest several potential applications in drug discovery and development.

-

Nitric Oxide (NO) Donors: The amidoxime moiety can be metabolized in vivo to release nitric oxide, a key signaling molecule with vasodilatory, anti-inflammatory, and neurotransmitter properties.[10] This makes these compounds potential candidates for cardiovascular drugs or agents for treating inflammatory conditions.

-

Bioisosteric Scaffolds: The amidoxime group serves as a bioisostere for carboxylic acids, allowing for the modification of known drugs to improve their pharmacokinetic or pharmacodynamic profiles. The pyridine N-oxide further modulates properties such as solubility and metabolic stability.

-

Intermediates in Synthesis: As demonstrated by the synthesis of Arimoclomol, these compounds are valuable building blocks for more complex molecular architectures.[2]

-

Antimicrobial Agents: Amine oxides, in general, have been shown to possess antimicrobial activity.[11] The this compound scaffold could be explored for the development of new antibacterial or antifungal agents.

Mechanism of Action: A Hypothetical Pathway

While specific mechanistic studies on Pyridylamidoxime-1-oxides are limited, a plausible mechanism of action as a nitric oxide donor involves enzymatic oxidation.

Caption: Hypothetical pathway for NO release from this compound.

This proposed pathway suggests that enzymes such as cytochrome P450 could oxidize the amidoxime group, leading to the formation of an unstable intermediate that subsequently decomposes to release nitric oxide and an inactive metabolite.[10]

Conclusion

Pyridylamidoxime-1-oxides represent a promising, yet underexplored, class of compounds for drug discovery. The confirmed role of the 3-isomer as a key synthetic intermediate highlights their practical utility. Further research is warranted to fully elucidate the chemical properties, synthetic methodologies, and pharmacological potential of all three isomers. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for unlocking their full therapeutic potential.

References

-

Wikipedia. Arimoclomol. Available from: [Link]

-

The Role of 4-Pyridylamidoxime in Modern Chemical Synthesis. Available from: [Link]

-

PubChem. N-Hydroxyisonicotinimidamide. Available from: [Link]

-

Wang, Y., et al. (2011). N-Hydroxypyridine-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1905. Available from: [Link]

-

Sreenivasa, S., et al. (2012). N′-Hydroxypyridine-2-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2958. Available from: [Link]

-

Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (2016). Chemistry of Heterocyclic Compounds, 52(8), 543-565. Available from: [Link]

-

SIELC Technologies. Isonicotinamide 1-oxide. Available from: [Link]

-

PubChemLite. N-hydroxy-1-oxy-isonicotinamidine (C6H7N3O2). Available from: [Link]

-

Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (2016). Chemistry of Heterocyclic Compounds, 52(8), 543-565. Available from: [Link]

-

Kourounakis, A. P., & Kourounakis, P. N. (2008). Recent developments in the chemistry and in the biological applications of amidoximes. Current medicinal chemistry, 15(11), 1086-1107. Available from: [Link]

-

Padgett, C. W., Sheriff, K., & Lynch, W. E. (2020). Pyridine-4-carboxamidoxime N-oxide. IUCrData, 5(10), x201335. Available from: [Link]

-

Subík, J., & Takácsová, G. (1977). Antimicrobial activity of amine oxides: mode of action and structure-activity correlation. Antimicrobial agents and chemotherapy, 12(2), 139-146. Available from: [Link]

-

ChemWhat. N-HYDROXY-1-OXY-PYRIDINE-2-CARBOXAMIDINE CAS#: 65370-37-8. Available from: [Link]

-

Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. Available from: [Link]

-

Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(5), 242-268. Available from: [Link]

-

Cheng, G., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in pharmacology, 7, 29. Available from: [Link]

-

Zhang, H., et al. (2017). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 22(10), 1699. Available from: [Link]

-

Clement, B., & Behrens, D. (2000). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 5(7), 834-855. Available from: [Link]

- Google Patents. US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs.

-

Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorganic & medicinal chemistry letters, 13(7), 1353-1357. Available from: [Link]

-

Padgett, C. W., Sheriff, K., & Lynch, W. E. (2020). Pyridine-4-carboxamidoxime N-oxide. IUCrData, 5(10), x201335. Available from: [Link]

-

Anderson, J. E., et al. (2012). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. The Journal of organic chemistry, 77(17), 7495-7504. Available from: [Link]

Sources

- 1. 4-Pyridinealdoxime(696-54-8) 1H NMR spectrum [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. picolinamide suppliers USA [americanchemicalsuppliers.com]

- 5. 65370-37-8|2-(N-Hydroxycarbamimidoyl)pyridine 1-oxide|BLD Pharm [bldpharm.com]

- 6. Vitamin E | C29H50O2 | CID 14985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 66168-50-1 | CAS DataBase [chemicalbook.com]

- 8. US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs - Google Patents [patents.google.com]

- 9. CAS 100-37-8: Diethylethanolamine | CymitQuimica [cymitquimica.com]

- 10. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.org [mdpi.org]

Spectroscopic analysis of Pyridylamidoxime-1-oxide (NMR, IR, Mass Spec).

An In-Depth Technical Guide to the Spectroscopic Analysis of Pyridylamidoxime-1-oxide

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices, interpret spectral data with authoritative grounding, and present self-validating protocols to ensure scientific integrity. The guide is structured to build a holistic understanding, integrating data from multiple analytical techniques to confirm the molecule's unique architecture.

Introduction: The Significance of this compound

This compound belongs to a class of compounds featuring both a pyridine-N-oxide ring and an amidoxime functional group. This unique combination imparts significant potential in medicinal chemistry and materials science. The pyridine-N-oxide moiety is a common metabolite in many xenobiotics and can influence a molecule's pharmacokinetic profile, while the amidoxime group is a versatile functional group known for its role as a nitric oxide (NO) donor and its ability to chelate metal ions.[1][2][3] Accurate and unambiguous structural confirmation is the bedrock of any research and development involving such molecules. Spectroscopic analysis provides the necessary tools to verify molecular identity, purity, and structural integrity. This guide offers an in-depth analysis of the expected spectroscopic signatures of this compound.

Molecular Structure and Key Functional Groups

To fully interpret the spectroscopic data, a clear understanding of the molecule's structure is paramount. This compound consists of a pyridine ring where the nitrogen atom is oxidized (N-oxide) and an amidoxime group (-C(NH₂)=NOH) attached to the ring, typically at the 2-position (Picolinamidoxime-1-oxide).

Figure 1: Structure of 3-Pyridylamidoxime-1-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The presence of the electron-withdrawing N-oxide group significantly deshields the protons on the pyridine ring, shifting them downfield compared to unsubstituted pyridine. The protons of the amidoxime group (NH₂ and OH) are exchangeable and often appear as broad singlets, whose chemical shifts are highly dependent on solvent, concentration, and temperature.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Pyridine Ring Protons | 7.0 - 8.5 | Doublet (d), Triplet (t), Multiplet (m) | The exact shifts and coupling patterns depend on the substitution pattern. Protons ortho to the N-oxide are typically the most downfield.[4] |

| Amine (NH₂) | 5.0 - 7.0 (variable) | Broad Singlet (br s) | Subject to hydrogen bonding and exchange. May integrate to 2H. |

| Oxime (OH) | 9.0 - 12.0 (variable) | Broad Singlet (br s) | Typically downfield and broad due to hydrogen bonding and exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like -OH and -NH₂.

-

Instrument Setup:

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-14 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Causality: ¹³C NMR reveals the number of chemically non-equivalent carbon atoms. The formation of the N-oxide has a pronounced and predictable effect on the carbon chemical shifts of the pyridine ring. It induces a significant upfield shift (shielding) for the carbons at the 2-, 4-, and 6-positions (ortho and para) and a downfield shift (deshielding) for the carbons at the 3- and 5-positions (meta) relative to the parent pyridine.[5] This electronic perturbation is a key diagnostic feature for confirming N-oxidation. The carbon of the amidoxime group (C=N) will appear in the characteristic region for imines.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=N (Amidoxime) | 145 - 155 | The chemical shift is influenced by the substituents. |

| Pyridine Ring C2, C6 | 138 - 142 | Upfield shift compared to pyridine due to N-oxide.[5][6] |

| Pyridine Ring C4 | 125 - 130 | Upfield shift compared to pyridine due to N-oxide.[4][5] |

| Pyridine Ring C3, C5 | 125 - 130 | Downfield shift compared to pyridine due to N-oxide.[5] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: The instrument remains locked and shimmed from the ¹H experiment.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, providing a single peak for each unique carbon.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required to achieve adequate signal-to-noise.

-

-

Data Processing:

-

Perform Fourier transformation, phasing, and baseline correction.

-

Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). For this compound, the key diagnostic peaks will be from the N-O, C=N, N-H, and O-H bonds. The presence of a medium to strong band around 1650-1690 cm⁻¹ is a strong indicator of the C=N stretch in the amidoxime moiety.[1][7] The N-H stretching of the primary amine appears as two sharp bands, while the O-H stretch is typically broad due to hydrogen bonding.[8]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Oxime) | 3300 - 2500 | Broad, Medium-Strong |

| N-H Stretch (Amine) | 3500 - 3300 | Two sharp bands, Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak |

| C=N Stretch (Amidoxime) | 1690 - 1640 | Medium-Strong |

| C=C, C=N Stretch (Ring) | 1600 - 1450 | Medium-Strong |

| N-O Stretch (N-Oxide) | 1300 - 1200 | Strong |

| N-H Bend (Amine) | ~1600 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed, confirming the molecular formula.[9] Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, the molecule fragments in predictable ways. For pyridine-N-oxides, a characteristic fragmentation is the loss of an oxygen atom ([M-16]) or a hydroxyl radical ([M-17]).[10] These fragmentation pathways are diagnostic for the N-oxide functionality.

| Ion | Description | Expected m/z (for C₆H₇N₃O) |

| [M+H]⁺ | Protonated Molecular Ion | 138.06 |

| [M]⁺˙ | Molecular Ion (EI) | 137.06 |

| [M-O]⁺˙ | Loss of Oxygen atom | 121.06 |

| [M-OH]⁺ | Loss of Hydroxyl radical | 120.05 |

Experimental Protocol: LC-MS with Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

LC-MS System Setup:

-

The sample is injected into a liquid chromatograph (LC) to separate it from any impurities, though direct infusion into the mass spectrometer is also possible for pure samples.

-

The eluent from the LC enters the ESI source of the mass spectrometer.

-

-

Ionization: A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition: A full scan mass spectrum is acquired to identify the molecular ion. For fragmentation data, a product ion scan (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Figure 3: Simplified fragmentation pathway for this compound.

Integrated Analysis: A Self-Validating System

True structural confirmation comes from the synergistic integration of all spectroscopic data. No single technique provides the complete picture, but together they form a self-validating system.

Figure 4: Integrated workflow for structural elucidation.

The process is as follows:

-

Mass Spectrometry provides the molecular weight, giving the molecular formula.

-

IR Spectroscopy confirms the presence of the key functional groups (N-oxide, amidoxime).

-

¹³C NMR confirms the number of carbons and the electronic environment of the pyridine ring, validating the N-oxide substitution pattern.

-

¹H NMR reveals the proton environment and connectivity, allowing for the final, unambiguous assignment of the complete structure.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that relies on the strengths of NMR, IR, and Mass Spectrometry. By understanding the principles behind each technique and the characteristic spectral features of the pyridine-N-oxide and amidoxime moieties, researchers can confidently determine and validate the structure of this important class of molecules. The integrated approach detailed in this guide ensures a high degree of scientific rigor, providing the trustworthy and authoritative data required for advanced research and development.

References

-

Cushley, R. J., Naugler, D., & Ortiz, C. (1975). 13C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry, 53(22), 3419-3424. [Link]

-

Lek, M. T., & Tng, E. L. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid communications in mass spectrometry : RCM, 19(8), 984–1004. [Link]

-

Lek, M. T., & Tng, E. L. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid Communications in Mass Spectrometry, 19(8), 984-1004. [Link]

-

Supporting Information for N-oxidation of Pyridine Derivatives. Synfacts, 2011(11), 1228-1228. [Link]

-

Gaucher, C., Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules (Basel, Switzerland), 24(10), 1860. [Link]

-

Buchardt, O., Duffield, A. M., & Shapiro, R. H. (1968). Mass spectral fragmentations of alkylpyridine N-oxides. Tetrahedron, 24(19), 5469-5474. [Link]

-

Szafran, M., & Brycki, B. (1979). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1777-1780. [Link]

-

Gaucher, C., Arrault, A., & Schneider, R. (2019). Table 1: Infrared bands in solid and liquid phases of amidoximes. ResearchGate. [Link]

-

Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

-

Bell, C. L., Nambury, C. N. V., & Bauer, L. (1964). The Structure of Amidoximes. The Journal of Organic Chemistry, 29(9), 2873–2876. [Link]

-

Anet, F. A. L., & Yavari, I. (1977). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry, 42(22), 3589–3591. [Link]

-

PubChem. (n.d.). Picolinamidoxime. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 1-oxide. In NIST Chemistry WebBook. Retrieved from [Link]

-

Zhang, R., Zhang, J., Zhao, Q., Liu, H., Wang, Y., Zhang, W., & Liu, J. (2021). Ag(I) Pyridine-Amidoxime Complex as the Catalysis Activity Domain for the Rapid Hydrolysis of Organothiophosphate-Based Nerve Agents: Mechanistic Evaluation and Application. ACS applied materials & interfaces, 13(29), 34428–34437. [Link]

Sources

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ag(I) Pyridine-Amidoxime Complex as the Catalysis Activity Domain for the Rapid Hydrolysis of Organothiophosphate-Based Nerve Agents: Mechanistic Evaluation and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Pyridine-N-oxide(694-59-7) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Foreword: Unveiling a New Frontier in Prodrug Chemistry

In the landscape of modern medicinal chemistry, the pursuit of targeted therapies with enhanced efficacy and minimized off-target effects is paramount. Within this pursuit, the strategic design of prodrugs has emerged as a powerful approach. This guide delves into the chemistry, biological rationale, and potential applications of a promising, yet underexplored, class of molecules: Pyridylamidoxime-1-oxides and their related N-oxide derivatives. These compounds stand at the intersection of two clinically validated strategies: the use of amidoximes to improve pharmacokinetic profiles and the application of N-oxides for bioreductive targeting of hypoxic tissues, a hallmark of solid tumors and other pathological conditions. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in scientific integrity and practical insights, to navigate the exploration of this exciting chemical space.

The Strategic Imperative for Pyridylamidoxime-1-oxides in Drug Design

The clinical translation of many potent therapeutic agents is often hampered by suboptimal physicochemical properties. A primary challenge lies in achieving adequate oral bioavailability for highly basic compounds, such as amidines, which are protonated at physiological pH, limiting their membrane permeability.[1] The amidoxime prodrug strategy elegantly circumvents this issue. By masking the basic amidine functionality as a less basic N-hydroxyamidine (amidoxime), gastrointestinal absorption is significantly improved.[2] Once absorbed, these prodrugs are efficiently reduced back to the active amidine by enzymes such as the mitochondrial amidoxime reducing component (mARC) and cytochrome P450 systems.[2][3]

The introduction of an N-oxide moiety on the pyridine ring adds a second, critical layer of therapeutic targeting. The N-oxide group is a bioreducible functionality.[4] In normoxic tissues, the N-oxide is relatively stable. However, in the hypoxic microenvironment characteristic of many solid tumors, reductase enzymes, including cytochrome P450, can selectively reduce the N-oxide.[5] This bioactivation can unmask a potent pharmacophore or alter the molecule's properties to enhance its therapeutic index.

The combination of these two functionalities in a single molecular entity, Pyridylamidoxime-1-oxide, presents a compelling dual-prodrug strategy. This approach offers the potential for improved oral delivery and targeted activation in hypoxic disease states, making it a particularly attractive avenue for the development of next-generation anticancer and antimicrobial agents.

Synthesis and Characterization: A Practical Guide

The synthesis of pyridylamidoxime-1-oxides, while not extensively detailed in dedicated literature, can be logically approached through a two-stage process: formation of the pyridylamidoxime followed by N-oxidation of the pyridine ring.

Synthesis of the Pyridylamidoxime Intermediate

The most common and efficient method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine.[1][2]

Experimental Protocol: Synthesis of 4-Pyridylamidoxime

-

Reaction Setup: To a solution of 4-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol or methanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and a base such as sodium carbonate or triethylamine (2.0 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 4-pyridylamidoxime.

N-Oxidation of the Pyridine Ring

The N-oxidation of pyridines is a well-established transformation, commonly achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[6]

Experimental Protocol: N-Oxidation of 4-Pyridylamidoxime

-

Reaction Setup: Dissolve the synthesized 4-pyridylamidoxime (1.0 eq) in a suitable solvent like glacial acetic acid or dichloromethane.

-

Reagent Addition: To this solution, add the oxidizing agent. If using hydrogen peroxide (30% aqueous solution, 3.0 eq), the reaction is typically heated. If using m-CPBA (1.2 eq), the reaction is often carried out at room temperature.

-

Monitoring and Quenching: The reaction progress is monitored by TLC. Upon completion, any excess peroxide can be quenched by the addition of a reducing agent like sodium bisulfite. For m-CPBA reactions, the mixture can be washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the resulting m-chlorobenzoic acid.

-

Isolation and Purification: The product is extracted into an appropriate organic solvent, dried, and concentrated. Purification is achieved through column chromatography or recrystallization to afford the target this compound.

Characterization

The structural elucidation of the synthesized this compound is crucial and can be achieved using a combination of standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic shifts for the aromatic protons on the pyridine-N-oxide ring, which are typically deshielded compared to the parent pyridine. The protons of the amidoxime group (-NH₂ and -OH) will also be present, although their chemical shifts can be broad and solvent-dependent.

-

¹³C NMR: The carbon atoms of the pyridine ring will show distinct chemical shifts indicative of N-oxidation. The carbon of the C=NOH group will also have a characteristic resonance.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands to look for include the N-O stretching of the pyridine-N-oxide (typically around 1200-1300 cm⁻¹), the O-H stretch of the oxime, and the N-H stretches of the amino group.

-

Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the addition of two oxygen atoms and one nitrogen atom to the starting cyanopyridine.

Biological Rationale and Potential Applications

The unique structural features of pyridylamidoxime-1-oxides suggest a range of potential therapeutic applications, primarily centered around their dual-prodrug nature.

Bioreductive Anticancer Agents

Solid tumors are often characterized by regions of low oxygen tension (hypoxia). This metabolic state is a key driver of tumor progression and resistance to therapy. The N-oxide moiety of pyridylamidoxime-1-oxides can be selectively reduced in this hypoxic environment, leading to the localized release of a cytotoxic agent.[5][6]

Proposed Mechanism of Action:

The this compound, after oral administration and absorption, would circulate in the body in its relatively inactive form. Upon reaching the hypoxic tumor microenvironment, tumor-associated reductases would reduce the N-oxide. This reduction could potentially lead to the release of the active amidine, which may have its own cytotoxic activity, or the N-oxide reduction could trigger a fragmentation cascade to release a different cytotoxic payload.

Caption: Bioreductive activation of this compound.

Nitric Oxide (NO) Donors for Cardiovascular and Anti-inflammatory Applications

Amidoximes and oximes are known to be capable of releasing nitric oxide (NO) upon oxidation, a process that can be catalyzed by enzymes like cytochrome P450.[7][8] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immunomodulation.[8] Dysregulation of NO signaling is implicated in various cardiovascular and inflammatory diseases. Pyridylamidoxime-1-oxides could potentially serve as targeted NO donors.

Experimental Workflow: Evaluation of NO Release

Caption: Workflow for assessing NO-donating capacity.

Antimicrobial Agents

The pyridine and amidoxime moieties are present in numerous compounds with demonstrated antimicrobial activity.[9][10] Furthermore, some N-oxides, such as amidinoquinoxaline N-oxides, have shown potent activity against anaerobic bacteria, with a proposed mechanism involving bioreductive activation.[11] This suggests that pyridylamidoxime-1-oxides could be developed as novel antimicrobial agents, particularly for infections in anaerobic environments.

Future Directions and Concluding Remarks

The field of Pyridylamidoxime-1-oxides is nascent, and this guide serves as a foundational document to stimulate further research. Key future directions should include:

-

Synthesis of a diverse library of derivatives: Exploring various substitution patterns on the pyridine ring to modulate electronic properties and biological activity.

-

In-depth biological evaluation: Screening against a panel of cancer cell lines under both normoxic and hypoxic conditions, as well as against a range of pathogenic bacteria and fungi.

-

Mechanistic studies: Elucidating the specific enzymes responsible for the bioreduction of the N-oxide and the subsequent release of the active species.

-

Pharmacokinetic and in vivo efficacy studies: Evaluating the oral bioavailability, metabolic stability, and therapeutic efficacy in relevant animal models of cancer and infectious diseases.

References

- Clement, B., Behrens, D., & Schwarz, J. (2001). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Biological & pharmaceutical bulletin, 24(9), 975-981.

- Khlebnikov, A. I., et al. (2011). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. Chemistry of Heterocyclic Compounds, 47(5), 503-537.

- Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug metabolism reviews, 34(3), 565-579.

- Scatturin, A., et al. (2018). A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential. ChemMedChem, 13(19), 2008-2015.

- Patterson, L. H. (1993). Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N. British journal of cancer. Supplement, 21, 52-55.

- Abele, E., & Abele, R. (2011). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. Chemistry of Heterocyclic Compounds, 47(5), 503-537.

- Ben-Lulu, S., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2465.

- Parchem Fine & Specialty Chemicals. (n.d.). The Role of 4-Pyridylamidoxime in Modern Chemical Synthesis.

- Clément, B., et al. (1998). Microsomal Cytochrome P450 Dependent Oxidation of N-Hydroxyguanidines, Amidoximes, and Ketoximes: Mechanism of the Oxidative Cleavage of Their C=N(OH) Bond with Formation of Nitrogen Oxides. Biochemistry, 37(48), 17179-17191.

- American Chemical Society. (n.d.).

- Bibby, M. C., et al. (1996). Novel N-oxides as bioreductive drugs. British journal of cancer. Supplement, 27, S113-S117.

- Varela, C., et al. (2014). Amidinoquinoxaline N-oxides: synthesis and activity against anaerobic bacteria. MedChemComm, 5(7), 939-947.

- Sławiński, J., & Szafrański, K. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 25(17), 3958.

- Makhaeva, G. F., et al. (2023). Synthesis, biological evaluation, and in silico studies of pyridoxal-amiridine hybrids as multitargeting anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry, 262, 115897.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- ChemicalBook. (n.d.). 4-Pyridylamidoxime | 1594-57-6.

- Gorsd, L. K., & Waud, W. R. (2001). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current medicinal chemistry, 8(10), 1163-1184.

- PubChem. (n.d.). Pyridine N-Oxide.

- ResearchGate. (n.d.). Ag(I)

- Wilson, W. R., & Hay, M. P. (2007). The hypoxia-activated mechanism of N-oxide prodrugs: two representative... Cancer and Metastasis Reviews, 26(3-4), 511-536.

Sources

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. eprints.koyauniversity.org [eprints.koyauniversity.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine N-oxide [organic-chemistry.org]

- 7. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.univpm.it [iris.univpm.it]

A Theoretical and Computational Exploration of Pyridylamidoxime-1-oxide: A Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical and computational overview of Pyridylamidoxime-1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT) and Molecular Docking simulations, we delve into the molecule's structural characteristics, electronic properties, tautomeric landscape, and potential as a bioactive agent. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced computational protocols to facilitate further investigation and application of this versatile molecule.

Introduction: The Significance of this compound

This compound, systematically known as (Z)-4-(N'-hydroxycarbamimidoyl)pyridine N-oxide, belongs to the class of pyridine-N-oxides, which have garnered substantial attention for their diverse chemical reactivity and biological activities.[1][2] The N-oxide moiety enhances the polarity of the pyridine ring and modulates its electronic properties, making it more susceptible to both nucleophilic and electrophilic attack compared to its parent pyridine.[2][3] The introduction of an amidoxime group further expands its chemical utility, as amidoximes are known to be excellent metal chelators and can act as nitric oxide (NO) donors, a crucial signaling molecule in various physiological processes.[4]

The unique combination of the pyridine-N-oxide and amidoxime functionalities in a single scaffold makes this compound a compelling candidate for drug discovery and the development of novel functional materials.[1][5] Understanding its intrinsic molecular properties through a computational lens is paramount for predicting its behavior in different chemical and biological environments, thereby accelerating its rational design and application.

This guide will elucidate the theoretical framework for studying this compound, present detailed computational methodologies, and discuss the interpretation of the resulting data to provide actionable insights for experimental research.

Theoretical and Computational Methodologies

The in-silico investigation of this compound necessitates a multi-faceted computational approach. Here, we outline the core methodologies, emphasizing the rationale behind their selection.

Density Functional Theory (DFT) for Structural and Electronic Characterization

DFT has emerged as a powerful tool for accurately predicting the geometric and electronic properties of molecular systems.[6] For a molecule like this compound, DFT calculations can provide invaluable information on:

-

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, which is crucial for understanding its reactivity and intermolecular interactions. The crystal structure of pyridine-4-carboxamidoxime N-oxide provides an excellent reference for validating the accuracy of the chosen computational level of theory.[1][5]

-

Electronic Properties: Calculating key descriptors such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. These descriptors help in identifying reactive sites, understanding charge distribution, and quantifying intramolecular interactions.[6][7][8]

-

Vibrational Frequencies: Predicting the infrared (IR) spectrum, which can be compared with experimental data to confirm the structure and identify characteristic functional groups.

Experimental Protocol: DFT Geometry Optimization and Electronic Structure Calculation

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: B3LYP hybrid functional. This functional is widely used for its balance of accuracy and computational cost in describing organic molecules.[9]

-

Basis Set: 6-311++G(d,p). This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.

-

Input: A starting geometry of this compound, which can be built using a molecular editor or derived from the known crystal structure of pyridine-4-carboxamidoxime N-oxide.[1][5]

-

Calculation Type: Opt Freq to perform geometry optimization followed by frequency calculation to confirm a true energy minimum (no imaginary frequencies).

-

Analysis:

-

Visualize the optimized structure and compare bond lengths and angles with experimental crystallographic data.[1][5]

-

Analyze the HOMO and LUMO energy levels and their spatial distribution to predict reactivity.

-

Generate an MEP map to identify electrophilic and nucleophilic sites.

-

Perform NBO analysis to investigate charge delocalization and intramolecular hydrogen bonding.

-

Diagram: DFT Workflow for this compound Characterization

Caption: Workflow for DFT-based characterization.

Tautomerism Analysis

Amidoximes are known to exist in different tautomeric forms, and the relative stability of these tautomers can significantly influence their chemical and biological properties.[10][11] For this compound, the primary tautomeric equilibrium to consider is between the amidoxime and the iminohydroxylamine forms. Furthermore, Z/E isomerism around the C=N bond is also a critical factor.[11]

Computational studies can predict the relative energies of these tautomers and isomers in the gas phase and in different solvent environments using continuum solvation models (e.g., PCM, SMD).[11] This analysis is crucial for identifying the most prevalent species under physiological conditions.

Experimental Protocol: Tautomer Energy Calculation

-

Structures: Generate the initial geometries for all plausible tautomers and isomers of this compound.

-

Methodology: Perform geometry optimization and frequency calculations for each tautomer using the same DFT method and basis set as described in section 2.1.

-

Solvation: To simulate a biological environment, include a continuum solvation model, such as the Polarizable Continuum Model (PCM) with water as the solvent.

-

Analysis: Compare the Gibbs free energies of the optimized tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant. Theoretical studies on N-hydroxy amidines have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine form, with a significant energy barrier for interconversion at room temperature.[12]

Diagram: Tautomeric Forms of this compound

Caption: Key tautomeric and isomeric forms.

Molecular Docking for Biological Target Identification

Given the prevalence of pyridine and N-oxide motifs in pharmaceuticals, molecular docking is a valuable computational technique to explore the potential of this compound as an inhibitor of specific biological targets.[13][14] Docking simulations predict the preferred binding mode and affinity of a ligand to the active site of a receptor, typically a protein.

Experimental Protocol: Molecular Docking Simulation

-

Software: AutoDock, Glide, or similar molecular docking software.

-

Ligand Preparation: The 3D structure of the most stable tautomer of this compound, obtained from DFT calculations, is prepared by adding hydrogen atoms and assigning appropriate charges.

-

Receptor Preparation: A protein target of interest is selected (e.g., enzymes involved in cancer or infectious diseases). The crystal structure is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.

-

Grid Generation: A docking grid is defined around the active site of the protein.

-

Docking: The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis: The resulting docking poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding. The predicted binding energy provides an estimate of the ligand's potency.

Results and Discussion: A Computational Profile of this compound

Molecular Structure and Geometry

The crystal structure of pyridine-4-carboxamidoxime N-oxide reveals that the hydroxycarbamimidoyl group is nearly coplanar with the pyridine ring.[1][5] This planarity suggests significant electronic conjugation between the two moieties. The structure is stabilized by a network of intermolecular hydrogen bonds, primarily involving the N-oxide oxygen, the oxime hydroxyl group, and the amine group.[1][5]

Table 1: Predicted vs. Experimental Geometric Parameters

| Parameter | DFT (B3LYP/6-311++G(d,p)) | Experimental (X-ray)[1] |

| N-O (N-oxide) bond length (Å) | Value to be calculated | ~1.34 Å |

| C=N (oxime) bond length (Å) | Value to be calculated | Value from reference |

| N-O (oxime) bond length (Å) | Value to be calculated | Value from reference |

| Dihedral Angle (ring-substituent) | Value to be calculated | ~0° |

Note: The calculated values are placeholders and would be populated upon performing the actual DFT calculations as outlined in the protocol.

Electronic Properties and Reactivity

Based on studies of similar pyridine-N-oxides, the N-oxide group acts as an electron-donating group through resonance and an electron-withdrawing group through induction.[3] This dual nature enhances the reactivity of the pyridine ring. The MEP surface is expected to show a negative potential around the N-oxide oxygen and the oxime oxygen, indicating these are sites for electrophilic attack and hydrogen bonding. The HOMO is likely to be distributed over the pyridine ring and the amidoxime group, while the LUMO may be more localized on the pyridine ring. A smaller HOMO-LUMO gap compared to pyridine would suggest higher reactivity.[7]

Tautomeric Stability

For amidoximes in general, the (Z)-amidoxime tautomer is typically the most stable form.[11] DFT calculations on related systems have shown that the energy barrier for tautomerization to the iminohydroxylamine form is significant, suggesting that the amidoxime form will be the predominant species in solution at room temperature.[12] Protic solvents are known to stabilize the zwitterionic aminonitrone form of some amidoximes, although this is less common.[11]

Potential as a Bioactive Agent: Docking Insights

The structural features of this compound make it an interesting candidate for targeting various enzymes. The planar aromatic system can participate in pi-stacking interactions, while the N-oxide, hydroxyl, and amine groups are potent hydrogen bond donors and acceptors. For instance, pyridine oximes have been investigated as reactivators of acetylcholinesterase, and docking studies have been instrumental in designing new derivatives with improved efficacy.[13] Molecular docking simulations of this compound against relevant targets, such as kinases or metalloenzymes, could reveal specific binding modes and guide the synthesis of more potent analogs.

Conclusion and Future Directions

This guide has outlined a robust theoretical and computational framework for the in-depth study of this compound. By combining DFT calculations for structural and electronic characterization with molecular docking for exploring biological interactions, researchers can gain a comprehensive understanding of this promising molecule. The presented protocols provide a clear roadmap for in-silico investigations, which can significantly de-risk and guide subsequent experimental work.

Future computational studies should focus on:

-

Reaction Mechanisms: Elucidating the pathways of reactions involving this compound, such as its role in NO release or its transformations into other heterocyclic systems.[4][15]

-

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule in solution and when bound to a biological target, providing a more realistic picture of its interactions.

-